molecular formula C13H21N3O4 B2494268 N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428365-79-0

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2494268
CAS No.: 1428365-79-0
M. Wt: 283.328
InChI Key: JHZTVWVJKKLSKY-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.328. The purity is usually 95%.
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Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in transforming plant biomass into valuable chemicals, fuels, and materials. These compounds offer sustainable alternatives to non-renewable hydrocarbon sources. Research highlights the potential of HMF and its derivatives in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and other chemicals, indicating a significant future extension in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Biphasic Dehydration of Sugars to 5-Hydroxymethylfurfural and Furfural

The valorization of sugars from lignocellulosic biomass into furfural and 5-HMF is a growing interest area due to their utility as chemical building blocks. The review discusses solvent selection in green chemistry and operational conditions for biphasic dehydration processes, highlighting the performance of solvents like ethyl acetate and methyl propionate in the in-situ extraction of furans, suggesting a green approach to chemical synthesis (Esteban, Vorholt, & Leitner, 2020).

Electrochemical Surface Finishing and Energy Storage

Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses advancements in electroplating and energy storage. Haloaluminate RTILs and solvent mixtures have seen renewed interest due to modern technological applications, indicating potential use cases in industrial processes (Tsuda, Stafford, & Hussey, 2017).

Mechanism of Action

Target of Action

Furan derivatives are known to have a wide range of biological activities .

Mode of Action

Furan derivatives are known for their considerable chemical reactivity , which may suggest that this compound interacts with its targets in a similar manner.

Biochemical Pathways

Furan derivatives are known to be efficiently catalyzed from biomass , suggesting that this compound may interact with biochemical pathways related to biomass conversion.

Pharmacokinetics

The compound’s furan structure suggests it may have good bioavailability due to the lipophilic nature of furan rings .

Result of Action

Furan derivatives are known for their substantial biological activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s furan structure suggests it may be sensitive to oxidative conditions

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZTVWVJKKLSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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